molecular formula C8H18Te B1595815 Tellurium, dibutyl- CAS No. 38788-38-4

Tellurium, dibutyl-

Cat. No.: B1595815
CAS No.: 38788-38-4
M. Wt: 241.8 g/mol
InChI Key: WINDXPMAARBVOY-UHFFFAOYSA-N
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Description

Tellurium, dibutyl- is an organotellurium compound with the molecular formula C8H18Te. It is a member of the chalcogen family, which includes sulfur, selenium, and tellurium. Tellurium compounds are known for their unique properties and applications in various fields, including electronics, catalysis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tellurium, dibutyl- can be synthesized through the reaction of tellurium tetrachloride with butyl lithium in an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran at low temperatures to prevent decomposition .

Industrial Production Methods: Industrial production of tellurium, dibutyl- involves the reduction of tellurium dioxide with hydrogen gas, followed by the reaction with butyl halides in the presence of a catalyst such as copper oxide. This method ensures high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Sodium borohydride.

    Substitution: Alkyl halides, basic conditions.

Major Products Formed:

Mechanism of Action

The mechanism of action of tellurium, dibutyl- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can generate reactive oxygen species, which cause damage to cellular membranes, proteins, and DNA . It also interacts with thiol groups in proteins, leading to the inhibition of enzyme activity and cellular metabolism .

Comparison with Similar Compounds

  • Tellurium, dimethyl-
  • Tellurium, diethyl-
  • Tellurium, diphenyl-

Comparison: Tellurium, dibutyl- is unique due to its longer alkyl chains compared to tellurium, dimethyl- and tellurium, diethyl-. This results in different physical properties, such as higher boiling points and solubility in organic solvents. Compared to tellurium, diphenyl-, tellurium, dibutyl- has greater flexibility and lower steric hindrance, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

1-butyltellanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18Te/c1-3-5-7-9-8-6-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINDXPMAARBVOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Te]CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192053
Record name Tellurium, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38788-38-4
Record name Tellurium, dibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038788384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tellurium, dibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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